Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
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Overview
Description
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a diazaspiro nonane moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone typically involves the reaction of cyclohexanecarbonyl chloride with 2,7-diazaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Alcohols, Triethylamine (as a base)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amides, Esters
Scientific Research Applications
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in protein degradation studies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. In the context of protein degradation, it acts as a ligand that binds to the von-Hippel-Lindau (VHL) protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is mediated through the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
- 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Uniqueness
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone stands out due to its specific cyclohexanecarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of spirocyclic compounds and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-13(12-4-2-1-3-5-12)16-10-14(11-16)6-8-15-9-7-14/h12,15H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGRHDPTXUDXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3(C2)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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